molecular formula C17H19N5OS B2417224 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1207058-04-5

2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2417224
CAS No.: 1207058-04-5
M. Wt: 341.43
InChI Key: IBRYQFBOYSFQFB-UHFFFAOYSA-N
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Description

2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5OS and its molecular weight is 341.43. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-10(2)15-13-8-19-22(12-6-4-11(3)5-7-12)16(13)17(21-20-15)24-9-14(18)23/h4-8,10H,9H2,1-3H3,(H2,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRYQFBOYSFQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C20_{20}H25_{25}N5_5O2_2S
  • Molecular Weight : 399.51 g/mol
  • CAS Number : 1207058-09-0

This structure includes a pyrazolo[3,4-d]pyridazine core, a thioether group, and an acetamide moiety, which contribute to its biological interactions and therapeutic potential .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It is hypothesized that it interacts with specific receptors, influencing cellular signaling pathways.
  • Cell Cycle Regulation : Preliminary studies suggest that it may affect cell cycle progression and induce apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds with similar pyrazolo structures exhibit significant anticancer properties. For instance, studies on related compounds have shown:

  • IC50_{50} values ranging from 0.01 µM to 49.85 µM against various cancer cell lines such as MCF-7 and A549 .
  • Induction of apoptosis and inhibition of cell migration in cancer models.

This compound is expected to exhibit similar activities based on its structural analogs.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes like COX .

Interaction Studies

Interaction studies are crucial for understanding how this compound affects biological targets. These studies typically involve:

  • Molecular Docking : To predict binding affinities and interaction modes with target proteins.
  • Cell Viability Assays : To assess cytotoxic effects on various cell lines.

Case Studies and Research Findings

StudyFindings
Xia et al. (2022)Compounds similar to 2-((4-isopropyl... exhibited significant antitumor activity with IC50_{50} values as low as 0.01 µM against MCF-7 cells .
Fan et al. (2022)Identified pyrazole derivatives that induced autophagy without apoptosis in A549 cell lines .
Recent Review (2023)Highlighted the potential of pyrazole-based compounds in drug design for anticancer therapies .

Scientific Research Applications

Structural Overview

The compound features several notable structural components:

  • Pyrazolo[3,4-d]pyridazine core : Known for its biological activity, this fused ring system is integral to the compound's function.
  • Thioether group : Enhances lipophilicity, potentially increasing interactions with biological targets.
  • Isoxazole ring : Contributes to the pharmacological properties of the compound.

The molecular formula is C20H25N5O2SC_{20}H_{25}N_{5}O_{2}S with a molecular weight of approximately 399.51 g/mol.

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition : The structure allows it to interact with various enzymes, potentially modulating their activity. For instance, studies have shown that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. A related study indicated that certain pyrazole derivatives had IC50 values significantly lower than established drugs like Celecoxib, suggesting strong anti-inflammatory potential .

Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that pyrazolo derivatives can inhibit cancer cell proliferation across various cell lines. For example, compounds derived from similar structures showed promising results against cell lines such as MCF-7 and A549, with IC50 values indicating effective cytotoxicity .

Mechanism of Action : The mechanisms through which this compound operates likely involve interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate cellular signaling pathways, influence gene expression, or affect metabolic processes .

Synthesis Pathway

The synthesis of 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyridazine Core : This is achieved through the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
  • Introduction of Alkyl Groups : Isopropyl and p-tolyl groups are introduced via alkylation reactions using appropriate halides.
  • Thioacetamide Linkage Formation : A nucleophilic substitution reaction introduces the thioacetamide moiety by reacting a thiol group with an acetamide derivative .

Case Studies and Research Findings

A review of recent literature highlights several significant findings regarding the applications of this compound:

  • Anti-inflammatory Research : A study focused on pyrazole derivatives found that specific compounds exhibited strong inhibition against COX-II enzymes with IC50 values ranging from 0.2 to 17.5 µM, indicating their potential as anti-inflammatory agents .
  • Anticancer Studies : Various studies have documented the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, a derivative demonstrated an IC50 value of 15.54 µM against MCF-7 cells, showcasing its potential as an anticancer agent .

Q & A

Q. How can reaction mechanisms involving the pyrazolo[3,4-d]pyridazine core be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., deuterium or 13C) to track atom migration in key steps (e.g., cyclization). Kinetic isotope effects (KIEs) can distinguish between concerted and stepwise mechanisms .

Q. What process control strategies enhance yield in large-scale synthesis?

  • Methodological Answer : Implement real-time monitoring (e.g., PAT tools like FTIR or Raman spectroscopy) to adjust parameters dynamically. Use flow chemistry to improve heat/mass transfer and reduce side reactions .

Cross-Disciplinary Applications

Q. How can this compound be integrated into materials science research (e.g., as a ligand or functional monomer)?

  • Methodological Answer : Screen coordination chemistry with transition metals (e.g., Pd, Cu) for catalytic applications. Test copolymerization with acrylates or styrenes to develop stimuli-responsive polymers .

Q. What computational tools are recommended for predicting environmental fate or toxicity?

  • Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and ecotoxicity endpoints. Molecular docking can predict interactions with environmental receptors (e.g., soil enzymes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.